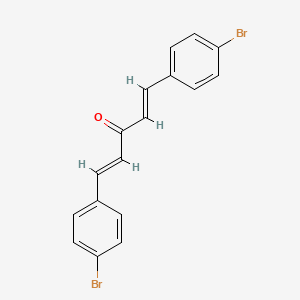
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is an organic compound characterized by the presence of two bromophenyl groups attached to a penta-1,4-dien-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one typically involves an aldol condensation reaction. In a common method, 2 mmol of the starting material, such as (1E,4E)-1,5-bis(substitutedphenyl)penta-1,4-dien-3-one, is taken in a 50 ml round bottom flask. To this, 15 ml of glacial acetic acid is added, and the mixture is shaken vigorously to dissolve completely .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol. Substitution reactions could result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism by which (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-bis(4-methylphenyl)penta-1,4-dien-3-one: This compound has a similar structure but with methyl groups instead of bromine atoms.
Uniqueness
The presence of bromine atoms in (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where bromine’s electronic effects are advantageous.
Eigenschaften
Molekularformel |
C17H12Br2O |
|---|---|
Molekulargewicht |
392.1 g/mol |
IUPAC-Name |
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ |
InChI-Schlüssel |
WOPPTRDHNGHVRF-YDWXAUTNSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


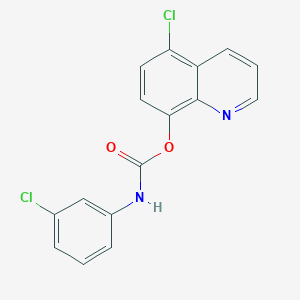

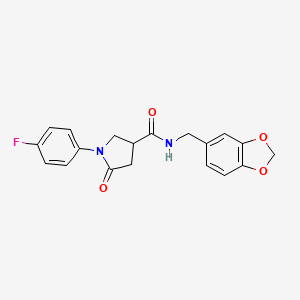

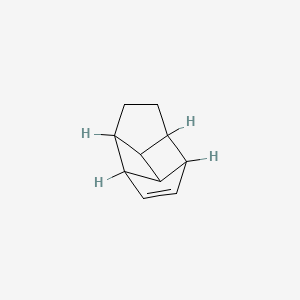

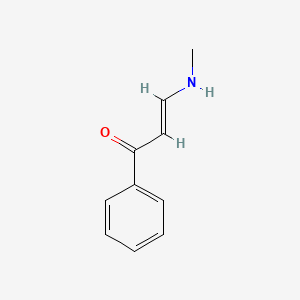
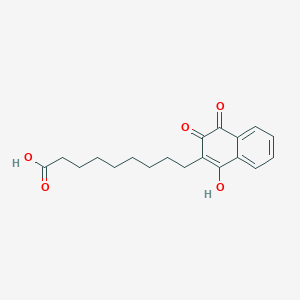
![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
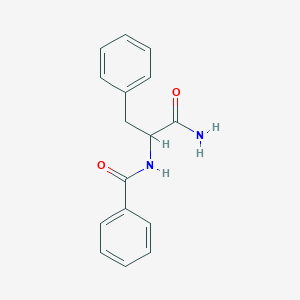
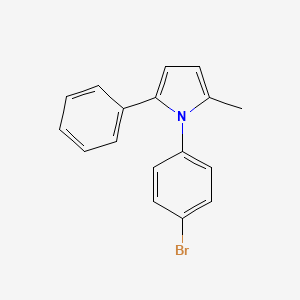
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)

![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)
